molecular formula C₁₁H₂₀N₂O₈ B1142129 Deoxyfructosylglutamine CAS No. 92755-70-9

Deoxyfructosylglutamine

Cat. No.: B1142129
CAS No.: 92755-70-9
M. Wt: 308.29
InChI Key:
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Biochemical Analysis

Biochemical Properties

The role of Deoxyfructosylglutamine in biochemical reactions is not yet fully understood. It is known that it interacts with various enzymes, proteins, and other biomolecules. For instance, it may be involved in reactions catalyzed by glucoamylases, a group of enzymes involved in starch hydrolysis

Cellular Effects

It is believed to influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism . The specific cellular effects of this compound remain to be fully elucidated.

Molecular Mechanism

It is believed to exert its effects at the molecular level, potentially involving binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Temporal Effects in Laboratory Settings

Preliminary studies suggest that the effects of this compound may change over time, potentially involving changes in the product’s stability, degradation, and long-term effects on cellular function

Dosage Effects in Animal Models

Preliminary studies suggest that the effects of this compound may vary with dosage, potentially involving threshold effects and toxic or adverse effects at high doses

Metabolic Pathways

This compound is believed to be involved in various metabolic pathways. It may interact with various enzymes or cofactors, potentially affecting metabolic flux or metabolite levels . The specific metabolic pathways that this compound is involved in remain to be fully elucidated.

Transport and Distribution

It is believed to interact with various transporters or binding proteins, potentially affecting its localization or accumulation

Subcellular Localization

It may involve targeting signals or post-translational modifications that direct it to specific compartments or organelles . The specific subcellular localization of this compound remains to be fully elucidated.

Preparation Methods

Synthetic Routes and Reaction Conditions

Deoxyfructosylglutamine can be synthesized through the Maillard reaction, where a reducing sugar such as glucose reacts with an amino acid like glutamine . The reaction typically involves heating the reactants under controlled conditions to facilitate the formation of the Amadori product. The specific reaction conditions, such as temperature and pH, can vary depending on the desired yield and purity of the product.

Industrial Production Methods

Industrial production of this compound may involve enzymatic methods to enhance the efficiency and selectivity of the reaction. Enzymes such as fructosamine 3-kinase can be used to catalyze the formation of this compound from its precursors . This approach can be advantageous in terms of scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

Deoxyfructosylglutamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The reaction conditions, such as temperature, pH, and solvent, are optimized to achieve the desired transformation.

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction conditions. For example, oxidation can lead to the formation of AGEs, while reduction can yield the original amino acid and sugar components .

Comparison with Similar Compounds

Similar Compounds

    Fructosamine: Another Amadori product formed from glucose and an amino acid.

    Deoxyfructosyllysine: Similar to deoxyfructosylglutamine but formed from lysine instead of glutamine.

    Glucosylamine: Formed from glucose and ammonia, representing a simpler structure compared to this compound.

Uniqueness

This compound is unique due to its specific formation from glutamine and its role in the Maillard reaction. Its structure and reactivity make it a valuable compound for studying the formation and degradation of AGEs, as well as for exploring potential therapeutic interventions for AGE-related diseases .

Properties

IUPAC Name

(2S)-5-amino-5-oxo-2-[[(2R,3S,4R,5R)-2,3,4,5-tetrahydroxyoxan-2-yl]methylamino]pentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N2O8/c12-7(15)2-1-5(10(18)19)13-4-11(20)9(17)8(16)6(14)3-21-11/h5-6,8-9,13-14,16-17,20H,1-4H2,(H2,12,15)(H,18,19)/t5-,6+,8+,9-,11+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNIATPDKUZZXAT-VISRLPHGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(C(C(O1)(CNC(CCC(=O)N)C(=O)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]([C@H]([C@@H]([C@](O1)(CN[C@@H](CCC(=O)N)C(=O)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20N2O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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